molecular formula C16H13ClN2O3S2 B10965585 3-chloro-6-methyl-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B10965585
M. Wt: 380.9 g/mol
InChI Key: IVHJJIVBNUVDOA-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials might include 3-chloro-6-methylbenzothiophene and 4-aminobenzenesulfonamide. The carboxamide group can be introduced through amide bond formation reactions using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions could target the sulfonamide group or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the chloro or methyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly for diseases where benzothiophene derivatives have shown efficacy.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could be related to signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-6-methylbenzothiophene: A simpler analog without the sulfonamide and carboxamide groups.

    4-aminobenzenesulfonamide: A precursor in the synthesis of the target compound.

    Benzothiophene-2-carboxamide: Lacks the chloro and methyl substituents.

Uniqueness

3-chloro-6-methyl-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide is unique due to the combination of functional groups it possesses, which can confer specific chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, can enhance its solubility and interaction with biological targets.

Properties

Molecular Formula

C16H13ClN2O3S2

Molecular Weight

380.9 g/mol

IUPAC Name

3-chloro-6-methyl-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H13ClN2O3S2/c1-9-2-7-12-13(8-9)23-15(14(12)17)16(20)19-10-3-5-11(6-4-10)24(18,21)22/h2-8H,1H3,(H,19,20)(H2,18,21,22)

InChI Key

IVHJJIVBNUVDOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl

Origin of Product

United States

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